N-(2-((2-Hydroxyethyl)amino)ethyl)octadeca-9,12,15-trienamide monoacetate

CAS No.: 94139-12-5

Cat. No.: VC17009981

Molecular Formula: C24H42N2O3

Molecular Weight: 406.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94139-12-5 |

|---|---|

| Molecular Formula | C24H42N2O3 |

| Molecular Weight | 406.6 g/mol |

| IUPAC Name | [2-(ethylamino)ethyl-[(9E,12E,15E)-octadeca-9,12,15-trienoyl]amino] acetate |

| Standard InChI | InChI=1S/C24H42N2O3/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24(28)26(29-23(3)27)22-21-25-5-2/h6-7,9-10,12-13,25H,4-5,8,11,14-22H2,1-3H3/b7-6+,10-9+,13-12+ |

| Standard InChI Key | CAWUNVXZNYDOCP-YHTMAJSVSA-N |

| Isomeric SMILES | CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)N(CCNCC)OC(=O)C |

| Canonical SMILES | CCC=CCC=CCC=CCCCCCCCC(=O)N(CCNCC)OC(=O)C |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

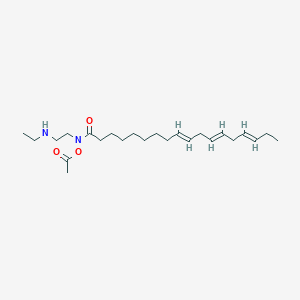

The compound features an octadeca-9,12,15-trienamide backbone, a polyunsaturated 18-carbon chain with three double bonds at positions 9, 12, and 15. This hydrophobic moiety is conjugated to a hydrophilic head group consisting of a hydroxyethylaminoethylamine substituent. The monoacetate salt form introduces an additional acetate ion (), which stabilizes the protonated amine groups via ionic interactions .

The IUPAC name, acetic acid; (9E,12E,15E)-N-[2-[(2-hydroxyethyl)amino]ethyl]octadeca-9,12,15-trienamide, reflects this arrangement (Figure 1) . The E configuration of the double bonds ensures a rigid, linear geometry in the fatty acid chain, influencing packing efficiency in lipid bilayers.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 406.6 g/mol |

| CAS Registry Number | 94139-12-5 |

| IUPAC Name | [2-(ethylamino)ethyl-[(9E,12E,15E)-octadeca-9,12,15-trienoyl]amino]ethyl acetate |

Table 1: Key structural identifiers of N-(2-((2-Hydroxyethyl)amino)ethyl)octadeca-9,12,15-trienamide monoacetate .

Stereochemical Considerations

The compound’s bioactivity is highly dependent on its stereochemistry. The E (trans) configuration of the double bonds minimizes steric hindrance, allowing for optimal interactions with lipid membranes. Nuclear magnetic resonance (NMR) studies of analogous compounds confirm that this geometry prevents cis-isomerization, which could compromise membrane permeability .

Synthesis and Manufacturing

Reaction Pathways

Synthesis begins with the condensation of octadeca-9,12,15-trienoic acid (α-linolenic acid) with N-(2-hydroxyethyl)ethylenediamine under inert atmospheric conditions. A typical procedure involves:

-

Activation of the fatty acid: The carboxylic acid group is converted to an acyl chloride using thionyl chloride ().

-

Amide bond formation: The acyl chloride reacts with N-(2-hydroxyethyl)ethylenediamine in anhydrous tetrahydrofuran (THF) at 60°C for 12 hours.

-

Acetylation: The tertiary amine is protonated with acetic acid to form the monoacetate salt, precipitated via cold diethyl ether .

Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of fatty acid to diamine) and exclusion of moisture to prevent hydrolysis.

Purification Techniques

Crude product purification employs reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and acetonitrile/water mobile phase (70:30 v/v). The monoacetate elutes at ~14.3 minutes under isocratic conditions, as confirmed by liquid chromatography–mass spectrometry (LC-MS) with an [M+H]⁺ peak at m/z 407.4 .

Physicochemical Properties

Solubility and Stability

The compound exhibits amphiphilic behavior:

-

Hydrophilic domains: The hydroxyethylaminoethyl group and acetate ion confer water solubility (~12 mg/mL at 25°C).

-

Hydrophobic domains: The polyunsaturated alkyl chain enables solubility in organic solvents like chloroform (≥50 mg/mL) .

Stability studies indicate decomposition above 180°C, with hygroscopicity requiring storage under nitrogen at -20°C.

Spectroscopic Characterization

-

Infrared (IR) spectroscopy: Strong absorption bands at 3300 cm⁻¹ (N-H stretch), 1640 cm⁻¹ (amide I), and 1540 cm⁻¹ (amide II) confirm the presence of secondary amides .

-

¹³C NMR: Signals at δ 172.8 ppm (carbonyl carbon) and δ 25–35 ppm (allylic carbons) validate the unsaturated backbone .

Analytical Methods

Chromatographic Profiling

RP-HPLC remains the gold standard for purity assessment. Critical parameters include:

-

Column: Zorbax Eclipse XDB-C18 (4.6 × 150 mm, 5 µm).

-

Detection: UV absorbance at 210 nm.

Mass Spectrometric Analysis

High-resolution MS (HRMS) using electrospray ionization (ESI) in positive mode confirms the molecular ion [M+H]⁺ at m/z 407.3124 (calculated 407.3128) .

Related Compounds and Comparative Analysis

| Compound | Molecular Formula | Key Differences |

|---|---|---|

| N-[2-[(2-hydroxyethyl)amino]ethyl]-9,12,15-octadecatrienamide | Lacks acetate group; lower solubility | |

| N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)octadeca-9,12,15-trienamide | Additional aminoethyl group; higher polarity |

Table 2: Structural analogs and their distinguishing features .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume